molecular formula C21H34O3 B13718102 (+/-)5(6)-EET methyl ester

(+/-)5(6)-EET methyl ester

Cat. No.: B13718102
M. Wt: 334.5 g/mol
InChI Key: XGESKIWNDBIILZ-IPMPHHSQSA-N
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Description

(±)5(6)-Epoxyeicosatrienoic acid (EET) methyl ester is a lipid-derived bioactive compound classified under the epoxy-eicosanoid family. It is synthesized via the cytochrome P450 (CYP450) epoxygenase pathway from arachidonic acid and subsequently esterified to enhance stability and bioavailability. This compound exists as a racemic mixture due to the presence of both 5,6- and 6,5-epoxide positional isomers .

Properties

Molecular Formula

C21H34O3

Molecular Weight

334.5 g/mol

IUPAC Name

methyl 4-[(2S,3R)-3-[(2Z,5Z,8Z)-tetradeca-2,5,8-trienyl]oxiran-2-yl]butanoate

InChI

InChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h7-8,10-11,13-14,19-20H,3-6,9,12,15-18H2,1-2H3/b8-7-,11-10-,14-13-/t19-,20+/m1/s1

InChI Key

XGESKIWNDBIILZ-IPMPHHSQSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C[C@@H]1[C@@H](O1)CCCC(=O)OC

Canonical SMILES

CCCCCC=CCC=CCC=CCC1C(O1)CCCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)5(6)-EET methyl ester typically involves the esterification of the corresponding EET. This can be achieved through Fischer esterification, where the carboxylic acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. Another method involves the use of acid chlorides or anhydrides, which react with methanol to form the ester.

Industrial Production Methods

Industrial production of methyl esters generally follows similar principles but on a larger scale. The process involves the continuous flow of reactants through reactors, ensuring optimal mixing and reaction conditions. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to drive the esterification process to completion.

Chemical Reactions Analysis

Types of Reactions

(+/-)5(6)-EET methyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid and methanol in the presence of water and an acid or base catalyst.

    Oxidation: The compound can be oxidized to form epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields the carboxylic acid and methanol, while oxidation can produce various epoxides or hydroxylated derivatives.

Scientific Research Applications

Vascular Biology

Vasodilation and Endothelium-Derived Hyperpolarizing Factor (EDHF) Activity

  • (+/-)5(6)-EET methyl ester is known to induce vasodilation through the activation of specific signaling pathways. It acts as an endothelium-derived hyperpolarizing factor, facilitating the relaxation of vascular smooth muscle cells. Studies have shown that EETs play a crucial role in mediating endothelium-dependent relaxations in blood vessels, which is vital for maintaining vascular tone and blood pressure regulation .

Comparative Analysis with Other EETs

  • The compound exhibits unique characteristics compared to other EET analogues. For instance, it has been noted that while 5(6)-EET methyl ester induces vasodilation, other analogues like 14(15)-EET are known for their anti-inflammatory properties. This highlights the diverse roles of EETs within lipid signaling networks.
Compound NameStructure/Functional GroupUnique Characteristics
8(9)-EET methyl esterEpoxide at positions 8-9Exhibits distinct vascular effects
11(12)-EET methyl esterEpoxide at positions 11-12Known for its anti-inflammatory properties
14(15)-EET methyl esterEpoxide at positions 14-15Plays a role in regulating blood pressure
Arachidonic acidPolyunsaturated fatty acidPrecursor to all EETs; involved in signaling

Neuroendocrine Function

Calcium Mobilization and Hormone Secretion

  • In neuroendocrine cells such as those in the anterior pituitary and pancreatic islets, this compound has been implicated in the mobilization of calcium ions (Ca²⁺) and subsequent hormone secretion. This suggests its potential role in modulating endocrine functions and influencing metabolic processes .

Nephroprotection

Cisplatin-Induced Nephrotoxicity

  • Recent studies have explored the nephroprotective effects of EET analogues against cisplatin-induced nephrotoxicity. The application of this compound has shown promise in ameliorating renal damage associated with cisplatin treatment. This is attributed to its ability to stabilize mitochondrial function and reduce oxidative stress, which are critical factors in preventing kidney injury during chemotherapy .

Case Study 1: Vascular Effects

A study investigated the effects of this compound on isolated bovine coronary arteries. The results demonstrated that preincubation with specific antagonists significantly inhibited the vasodilatory responses mediated by EETs, confirming their role as endothelium-derived hyperpolarizing factors .

Case Study 2: Nephroprotective Properties

In a controlled experiment involving porcine proximal tubular epithelial cells, researchers assessed the protective effects of this compound against cisplatin toxicity. The findings indicated that treatment with the compound reduced cell death and preserved mitochondrial integrity, suggesting its potential as a therapeutic agent for mitigating nephrotoxicity during cancer treatment .

Mechanism of Action

The mechanism of action of (+/-)5(6)-EET methyl ester involves its conversion to active EETs, which then interact with various molecular targets. EETs are known to activate potassium channels, leading to hyperpolarization and relaxation of vascular smooth muscle cells. They also modulate the activity of enzymes like cyclooxygenase and lipoxygenase, influencing the production of other signaling molecules.

Comparison with Similar Compounds

Key Characteristics:

  • Structure : A 20-carbon chain with a 5,6-epoxide group and a methyl ester moiety at the carboxyl terminus.
  • Biological Roles: Acts as an endogenous lipid neurotransmitter, binding to central and peripheral cannabinoid receptors to mediate analgesic effects. It also exhibits vasodilatory and anti-inflammatory properties .
  • Applications : Used in pharmacological research, particularly in studying pain modulation, cardiovascular regulation, and metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural and functional differences between (±)5(6)-EET methyl ester and other EET methyl ester isomers, as well as related epoxy-eicosanoids:

Compound Epoxide Position Key Biological Activities Metabolic Pathway Applications
(±)5(6)-EET methyl ester 5,6- or 6,5-epoxide Analgesia, vasodilation, anti-inflammatory CYP450 epoxygenase; soluble epoxide hydrolase (sEH) Pain research, cardiovascular studies
(±)8(9)-EET methyl ester 8,9-epoxide Vasodilation, anti-apoptotic effects CYP450 epoxygenase; sEH hydrolysis Vascular biology, cancer research
(±)11(12)-EET methyl ester 11,12-epoxide Angiogenesis, renal tubular transport modulation CYP450 epoxygenase; sEH hydrolysis Kidney disease models, tumor biology
(±)14(15)-EET methyl ester 14,15-epoxide Endothelial cell proliferation, blood pressure regulation CYP450 epoxygenase; sEH hydrolysis Hypertension research
Sandaracopimaric acid methyl ester* Diterpene backbone Antimicrobial, anti-inflammatory Plant resin metabolism Phytochemical studies

Note: Sandaracopimaric acid methyl ester is a diterpenoid methyl ester from *Austrocedrus chilensis resin, structurally distinct from EETs but included for functional contrast .

Bioactivity and Receptor Specificity

  • (±)5(6)-EET methyl ester: Exhibits high affinity for cannabinoid receptors (CB1/CB2), contributing to its analgesic effects. Unlike other EET isomers, it shows minimal involvement in angiogenesis .
  • Ethanolamide derivatives (e.g., (±)5(6)-EET ethanolamide): Enhanced receptor binding due to ethanolamide group, with prolonged metabolic stability compared to methyl esters .

Metabolic Stability and Half-Life

  • (±)5(6)-EET methyl ester : Rapidly hydrolyzed by sEH to (±)5(6)-DHET, limiting its half-life in vivo. This contrasts with synthetic derivatives like 8-O-acetylshanzhiside methyl ester, which exhibit extended stability due to acetyl group protection .
  • Comparison with non-esterified EETs: Methyl esters resist non-enzymatic degradation better than free acids, improving utility in experimental settings .

Pharmacological and Diagnostic Relevance

  • For example, exercise electrocardiography (EET) combined with coronary artery calcification (CAC) scoring improves coronary artery disease diagnosis .
  • Drug Development: Methyl esters serve as intermediates for synthesizing more stable analogs, such as ethanolamides or deuterated versions (e.g., (±)5(6)-EET-d11) for tracer studies .

Biological Activity

(+/-)5(6)-EET methyl ester, a derivative of epoxyeicosatrienoic acids (EETs), is recognized for its significant biological activities, particularly in the fields of cellular signaling, inflammation modulation, and potential therapeutic applications. This compound is primarily studied for its effects on calcium mobilization in neuroendocrine cells, as well as its implications in various disease states.

This compound is synthesized from arachidonic acid via cytochrome P450 epoxygenases, which catalyze the formation of EETs. The compound is characterized by its rapid metabolism by soluble epoxide hydrolase (sEH) into dihydroxyeicosatrienoic acids (DHETs), which are generally less active biologically. The mechanism of action involves:

  • Calcium Mobilization : It activates intracellular calcium release in neuroendocrine cells, leading to hormone secretion.
  • Receptor Interaction : It acts as a ligand for cannabinoid receptors, particularly CB2 receptors, albeit with lower potency (IC50 = 19 μM) .
  • Inflammation Regulation : EETs exhibit anti-inflammatory properties, countering the pro-inflammatory actions of DHETs .

Biological Activities and Therapeutic Potential

Research has demonstrated that this compound possesses several biological activities:

  • Cardiovascular Effects : It has been implicated in promoting vasodilation and reducing blood pressure through endothelial function enhancement.
  • Neuroprotective Effects : Studies suggest its potential in protecting against neuronal injury by modulating oxidative stress and inflammatory responses .
  • Pain Relief : EET methyl esters have shown promise in increasing pain thresholds in animal models, indicating a role in analgesia .

Table 1: Summary of Biological Activities

ActivityMechanism/EffectReference
Calcium MobilizationHormone secretion in neuroendocrine cells
Anti-inflammatoryInhibits IL-6 signaling
Cardiovascular ProtectionEnhances endothelial function
Pain ReliefIncreases paw withdrawal thresholds

Case Studies

  • Neuroendocrine Function : A study highlighted the role of this compound in enhancing calcium mobilization within anterior pituitary cells, leading to increased secretion of hormones such as prolactin. This suggests a potential application in treating hormonal imbalances.
  • Cardiovascular Research : In animal models, the administration of this compound resulted in significant vasodilation and improved blood flow, indicating its therapeutic potential for cardiovascular diseases .
  • Inflammatory Response Modulation : Research indicated that this compound could inhibit IL-6-induced phosphorylation pathways, suggesting its utility in managing inflammatory diseases such as arthritis or other chronic inflammatory conditions .

Q & A

Q. What analytical methods are recommended for determining the purity of (±)5(6)-EET methyl ester in synthetic samples?

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard methods. GC is preferred for volatile esters, while HPLC with UV detection is effective for isomer separation. Validate results using reference standards from authoritative databases like NIST Chemistry WebBook, which provides verified spectral data and retention indices . Calibration curves and internal standards (e.g., deuterated analogs) should be employed to minimize instrumental drift .

Q. How can researchers ensure reproducibility in synthesizing (±)5(6)-EET methyl ester?

Document all reaction parameters, including catalyst concentration (e.g., 1-2% sulfuric acid), temperature (±0.5°C control), and reaction time. Use inert atmospheres to prevent oxidation. Purity assessment should follow standardized protocols, such as those in Table 3 of transesterification studies, which detail methanol-to-oil ratios and purification steps . Replicate experiments across multiple batches and report mean values with standard deviations .

Q. What critical parameters must be monitored during the transesterification process for (±)5(6)-EET methyl ester synthesis?

Key parameters include:

  • Molar ratio of alcohol to substrate (optimized via response surface methodology) .
  • Catalyst type and concentration (acid vs. base catalysts affect isomer distribution).
  • Reaction time and temperature (excessive heat promotes side reactions like hydrolysis). Monitor intermediates using thin-layer chromatography (TLC) and adjust conditions dynamically to suppress byproducts .

Advanced Research Questions

Q. What experimental design strategies optimize (±)5(6)-EET methyl ester yield while minimizing byproducts?

Use a central composite design (CCD) or Box-Behnken design to evaluate interactive effects of variables (e.g., temperature, catalyst load, stirring rate). For example, Table 5 in DPSM reactor studies demonstrates how methyl ester content (%E) is maximized at 65°C with a 6:1 methanol-to-oil ratio . Advanced techniques like DoE (Design of Experiments) software can model non-linear relationships and identify optimal conditions with fewer trials .

Q. How should researchers resolve discrepancies in physicochemical data for (±)5(6)-EET methyl ester?

Conduct sensitivity analysis to identify error sources (e.g., instrumental calibration, sample degradation). Cross-validate results using multiple techniques:

  • NMR spectroscopy (¹H/¹³C) for structural confirmation .
  • Mass spectrometry (MS) to detect trace impurities. Compare data with literature values from peer-reviewed journals, noting methodological differences (e.g., solvent effects on polarity measurements) .

Q. What advanced spectroscopic techniques clarify structural ambiguities in (±)5(6)-EET methyl ester isomers?

  • Chiral chromatography with cellulose-based columns separates 5(6)-epoxy regioisomers.
  • 2D-NMR (COSY, HSQC) resolves overlapping signals in complex mixtures.
  • Isotopic labeling (e.g., ¹⁸O) tracks esterification pathways and confirms bond formation .

Q. How can (±)5(6)-EET methyl ester’s bioactivity data be integrated with pharmacokinetic modeling?

Combine in vitro assays (e.g., CYP450 inhibition studies) with physiologically based pharmacokinetic (PBPK) models . Use compartmental modeling to predict metabolite distribution, referencing guidelines from journals like the International Journal of Electrochemical Science for data presentation . Validate models using in vivo data from animal studies, adjusting for species-specific metabolic rates.

Methodological and Ethical Considerations

Q. How should researchers design literature reviews to identify gaps in (±)5(6)-EET methyl ester studies?

Systematically search databases (PubMed, SciFinder) using Boolean operators (e.g., "(±)5(6)-EET methyl ester AND synthesis NOT industrial"). Prioritize recent reviews (last 5 years) and meta-analyses. Use citation-tracking tools to map seminal works. Avoid non-peer-reviewed sources (e.g., commercial websites) .

Q. What statistical approaches are suitable for analyzing dose-response data in (±)5(6)-EET methyl ester bioassays?

Apply non-linear regression (e.g., Hill equation) to calculate EC₅₀ values. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes to contextualize biological relevance .

Q. How can researchers ensure ethical data handling in collaborative studies on (±)5(6)-EET methyl ester?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Store raw data in repositories like Zenodo with DOI assignments. Document metadata (e.g., instrument settings, sample IDs) for reproducibility. Cite all contributions transparently, per guidelines from Cambridge University Press on academic data sharing .

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